molecular formula C14H14ClN3O3 B5869243 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5869243
M. Wt: 307.73 g/mol
InChI Key: ZRQNNPOGMJTERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.

Mechanism of Action

3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid can reduce the activity of excitatory neurons, which can have a calming effect on the brain.
Biochemical and physiological effects
The increase in GABA levels resulting from 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid inhibition of GABA-AT can have a range of biochemical and physiological effects. GABA is involved in a range of physiological processes, including sleep, anxiety, and muscle tone. Increased GABA levels can lead to sedation, muscle relaxation, and reduced anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid is its selectivity for GABA-AT. This means that it does not affect other enzymes or neurotransmitters in the brain, which can reduce the risk of side effects. However, 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid has a relatively short half-life, which can make it difficult to administer in clinical settings.
List as many future directions as possible
Future research on 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid could focus on a range of areas, including:
1. Further studies on the potential therapeutic applications of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid in addiction and other neurological disorders.
2. Development of more stable formulations of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid that can be administered in clinical settings.
3. Investigation of the long-term effects of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid on GABA levels and neuronal activity in the brain.
4. Studies on the potential interactions between 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid and other drugs or neurotransmitters in the brain.
5. Development of new GABA-AT inhibitors that are more potent and selective than 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid.
6. Investigation of the potential use of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid in combination with other drugs or therapies for addiction and other neurological disorders.
7. Studies on the potential effects of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid on other physiological processes, such as immune function and metabolism.
8. Investigation of the potential use of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid in animal models of other neurological disorders, such as epilepsy and Alzheimer's disease.
9. Development of new methods for the synthesis and purification of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid and other GABA-AT inhibitors.
10. Investigation of the potential use of 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid in non-neurological conditions, such as cancer and autoimmune disorders.

Synthesis Methods

3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate pyrrolidine ring, followed by the addition of the chlorophenyl and propanoic acid groups. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the primary areas of research has been in the treatment of addiction, particularly cocaine addiction. Studies have shown that 3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid can reduce cocaine self-administration in rats and has potential as a treatment for cocaine addiction in humans.

properties

IUPAC Name

3-[1-(carbamoylamino)-5-(4-chlorophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-10-3-1-9(2-4-10)12-7-5-11(6-8-13(19)20)18(12)17-14(16)21/h1-5,7H,6,8H2,(H,19,20)(H3,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQNNPOGMJTERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2NC(=O)N)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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